

# in vitro ACE inhibition assay protocol using Captopril

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Captopril

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## Application Notes and Protocols

Topic: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol using **Captopril**

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

The Renin-Angiotensin System (RAS) is a critical physiological regulator of blood pressure. The Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Inhibition of ACE is a key therapeutic strategy for managing hypertension and related cardiovascular disorders.[2] This document provides a detailed protocol for an in vitro ACE inhibition assay using the well-characterized inhibitor, **Captopril**, as a positive control. The assay is based on the spectrophotometric quantification of hippuric acid (HA) formed from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[1][3][4]

## Principle of the Assay

The ACE enzyme catalyzes the cleavage of the dipeptide His-Leu from the substrate Hippuryl-Histidyl-Leucine (HHL), releasing hippuric acid (HA). In the presence of an ACE inhibitor, this enzymatic reaction is impeded, leading to a decrease in the amount of HA produced. The quantity of HA can be determined by spectrophotometry at 228 nm after extraction with ethyl acetate.[4][5] The percentage of ACE inhibition is calculated by comparing the absorbance of a

sample with an inhibitor to a control without an inhibitor. **Captopril**, a potent and well-known ACE inhibitor, is used as a positive control to validate the assay performance.[2]

## Materials and Reagents

- Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
- Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
- **Captopril** (positive control)
- Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl
- Hydrochloric Acid (HCl), 1 M
- Ethyl Acetate
- Deionized Water
- Microcentrifuge tubes
- UV-Vis Spectrophotometer and quartz cuvettes or a microplate reader

## Experimental Protocols

### 1. Preparation of Reagents:

- 50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Dissolve 1.9 g of sodium borate and 1.75 g of NaCl in approximately 90 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH and bring the final volume to 100 mL with deionized water.
- ACE Solution (100 mU/mL): Prepare the ACE solution in cold sodium borate buffer. The exact amount will depend on the specific activity of the enzyme lot.
- Substrate Solution (5 mM HHL): Dissolve an appropriate amount of HHL in the sodium borate buffer to achieve a final concentration of 5 mM.[3][4]

- **Captopril** Stock Solution (1 mg/mL): Dissolve 10 mg of **Captopril** in 10 mL of deionized water.
- **Captopril** Working Solutions: Prepare a series of dilutions of the **Captopril** stock solution in deionized water to generate a concentration-response curve (e.g., ranging from 1 nM to 100 nM). The IC<sub>50</sub> value for **Captopril** is reported to be in the nanomolar range.[6][7][8]

## 2. ACE Inhibition Assay Procedure:

The following procedure should be performed in triplicate for each sample, control, and blank.

- Assay Setup: Set up microcentrifuge tubes for the control, blank, and test samples (including different concentrations of **Captopril**).
- Pre-incubation:
  - To the test sample tubes, add 20 µL of the **Captopril** working solutions or the experimental inhibitor.
  - To the control tube, add 20 µL of deionized water.
  - Add 20 µL of the ACE solution (100 mU/mL) to all tubes except the blank.
  - To the blank tube, add 40 µL of deionized water.
  - Pre-incubate all tubes at 37°C for 10 minutes.[3]
- Initiation of Reaction:
  - Add 50 µL of the 5 mM HHL substrate solution to all tubes to start the enzymatic reaction.
  - Incubate the mixture at 37°C for 30 minutes.[9]
- Termination of Reaction:
  - Stop the reaction by adding 150 µL of 1 M HCl to each tube.[4]
- Extraction of Hippuric Acid:

- Add 500 µL of ethyl acetate to each tube.
- Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
- Centrifuge at 4000 rpm for 10 minutes.[5]
- Measurement:
  - Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.
  - Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
  - Re-dissolve the dried hippuric acid in 1 mL of deionized water.[5]
  - Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[4][5]

## Data Presentation and Analysis

Calculation of ACE Inhibition:

The percentage of ACE inhibition can be calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A<sub>control</sub> is the absorbance of the control (ACE + substrate without inhibitor).
- A<sub>sample</sub> is the absorbance of the reaction with the inhibitor (**Captopril** or experimental compound).

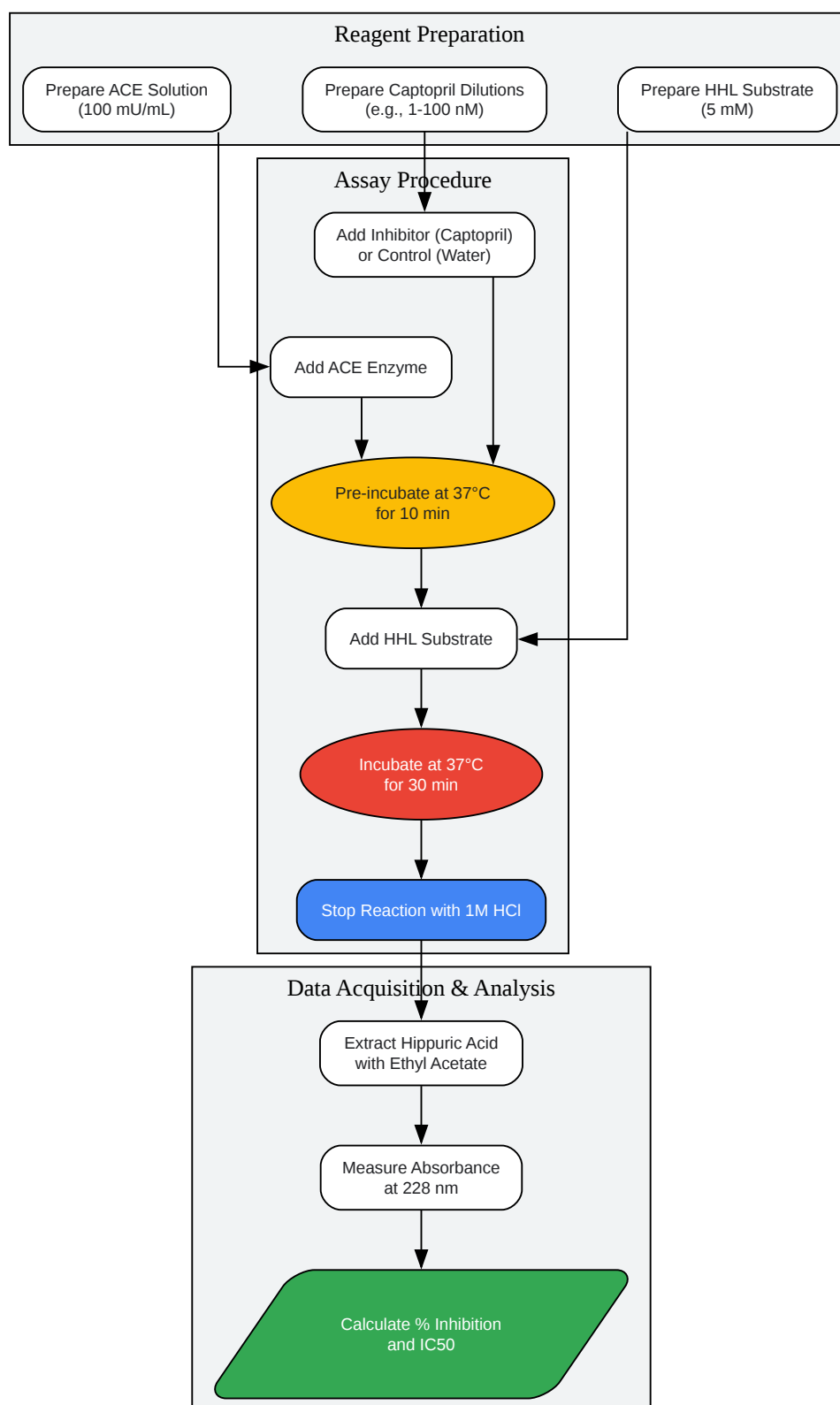
Determination of IC<sub>50</sub>:

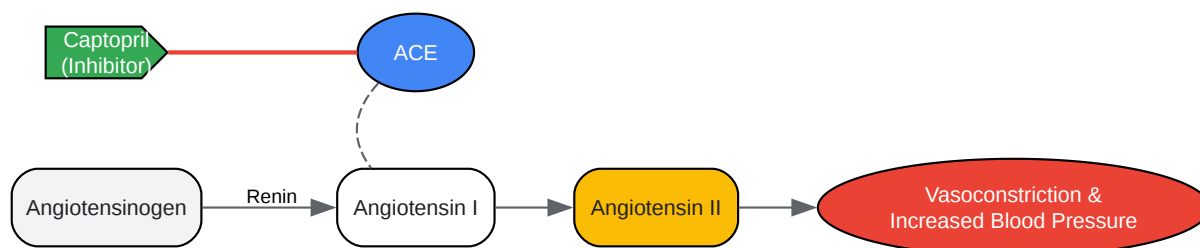
The IC<sub>50</sub> value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][10] A non-linear regression analysis is typically used to fit the data to a sigmoidal dose-response curve and calculate the IC<sub>50</sub> value.[6]

## Quantitative Data Summary:

Reagent/Parameter	Concentration/Value	Volume per Reaction
ACE Enzyme	100 mU/mL	20 µL
HHL Substrate	5 mM	50 µL
Captopril (Positive Control)	1 nM - 100 nM (example range)	20 µL
Pre-incubation Time	10 minutes	N/A
Incubation Time	30 minutes	N/A
Incubation Temperature	37°C	N/A
Stop Reagent (HCl)	1 M	150 µL
Extraction Solvent (Ethyl Acetate)	N/A	500 µL
Wavelength for Absorbance	228 nm	N/A

## Visualizations





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